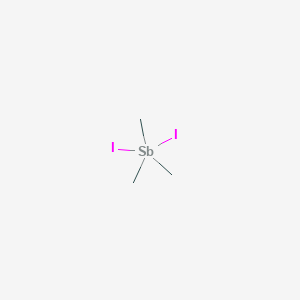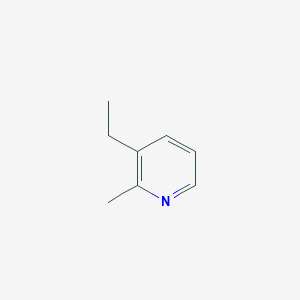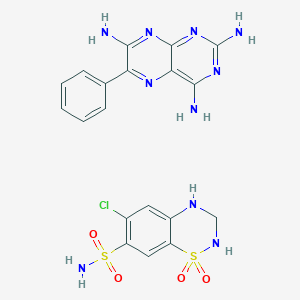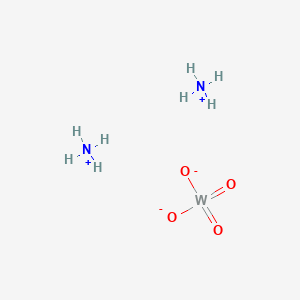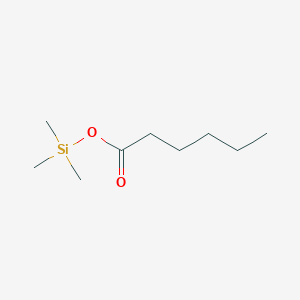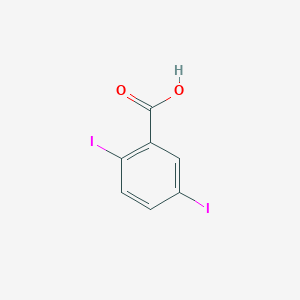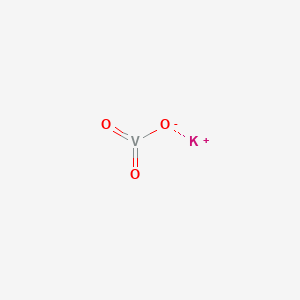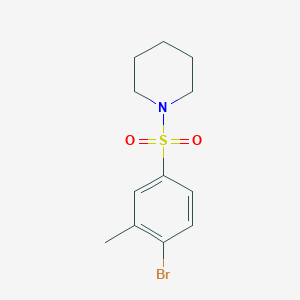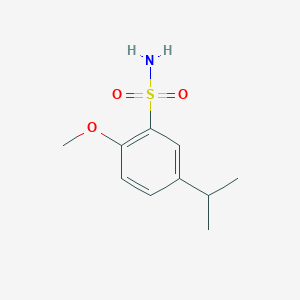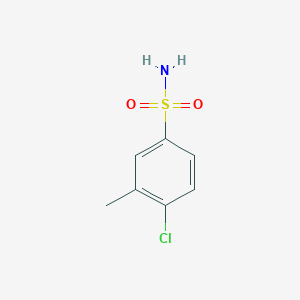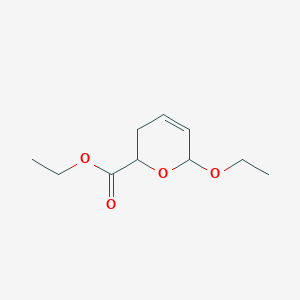
Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate is a chemical compound that belongs to the family of pyran derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, organic synthesis, and material science.
Mechanism of Action
The mechanism of action of Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate is not fully understood. However, it has been proposed that it exerts its anti-inflammatory and anti-tumor activities by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are involved in the inflammatory response. Moreover, it has been found to inhibit the proliferation and migration of cancer cells by inducing apoptosis and inhibiting angiogenesis. Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate has also been reported to exhibit anti-microbial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the major advantages of Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate is its easy synthesis method. Moreover, it exhibits significant anti-inflammatory and anti-tumor activities, making it a potential candidate for drug discovery. However, one of the major limitations of Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate is its low solubility in water, which makes it difficult to use in aqueous solutions. Moreover, further studies are required to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate. One of the potential areas of research is to explore its potential applications in material science. Moreover, further studies are required to fully understand its mechanism of action and potential side effects. Additionally, there is a need to explore its potential applications in drug discovery, including the development of novel anti-inflammatory and anti-tumor agents. Furthermore, the synthesis of novel derivatives of Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate could lead to the discovery of more potent and selective compounds.
Synthesis Methods
Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate can be synthesized via a multi-step reaction. The first step involves the reaction of ethyl acetoacetate with 1,3-dibromo-5,5-dimethylhydantoin to form 5-ethyl-2,4-dioxoimidazolidine. The second step involves the reaction of 5-ethyl-2,4-dioxoimidazolidine with ethyl vinyl ether in the presence of a base to form Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate.
Scientific Research Applications
Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate has been extensively studied for its potential applications in drug discovery. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-microbial activities. Moreover, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate has also been used as a key intermediate in the synthesis of various natural products and bioactive molecules.
properties
CAS RN |
13687-98-4 |
|---|---|
Product Name |
Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate |
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-3-12-9-7-5-6-8(14-9)10(11)13-4-2/h5,7-9H,3-4,6H2,1-2H3 |
InChI Key |
MIDREBZVVLEFIH-UHFFFAOYSA-N |
SMILES |
CCOC1C=CCC(O1)C(=O)OCC |
Canonical SMILES |
CCOC1C=CCC(O1)C(=O)OCC |
synonyms |
6-Ethoxy-3,6-dihydro-2H-pyran-2-carboxylic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



